4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-

Description

Overview of 1,3-Oxazine Heterocyclic Chemistry

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.org Depending on the relative positions of these heteroatoms, they are classified into 1,2-, 1,3-, and 1,4-oxazines. ijrpr.com The 1,3-oxazine scaffold is a privileged motif in chemistry due to its presence in a wide array of pharmacologically active compounds and its utility as a versatile synthetic intermediate. derpharmachemica.comosi.lv These compounds are key building blocks for synthesizing a broad range of other heterocyclic systems and polymers. researchgate.net The chemistry of 1,3-oxazines is rich and varied, with numerous synthetic methodologies developed for their preparation, including multicomponent reactions and various cyclization strategies. osi.lvsciresliterature.org Their derivatives have garnered significant interest for their potential biological activities. ijrpr.comderpharmachemica.com

Structural Characteristics of the 4H-1,3-Oxazin-4-one Motif

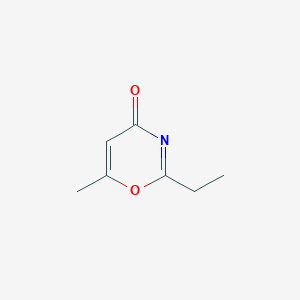

The 4H-1,3-oxazin-4-one ring is a specific derivative of 1,3-oxazine featuring a ketone group at the C4 position. This motif consists of a six-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The presence of the conjugated system involving the nitrogen lone pair, the double bond, and the carbonyl group imparts specific electronic and chemical properties to the ring. This structure is planar and possesses a degree of aromatic character which influences its stability and reactivity. The electron distribution within the ring makes it susceptible to both electrophilic and nucleophilic attack at different positions, rendering it a useful synthon in organic synthesis.

Below is a table summarizing the key structural and chemical properties of the core 4H-1,3-Oxazin-4-one system.

| Property | Description |

| Molecular Formula | C₄H₃NO₂ |

| Heteroatoms | One Oxygen (position 1), One Nitrogen (position 3) |

| Key Functional Group | Conjugated enone system (α,β-unsaturated ketone) |

| Hybridization | Ring atoms are predominantly sp² hybridized. |

| Reactivity | The ring can participate in various reactions, including cycloadditions and reactions with nucleophiles, often leading to ring-opening or transformation into other heterocyclic systems. |

Significance of Alkyl Substitution, with Focus on 2-Ethyl and 6-Methyl Analogues

The introduction of substituents onto a heterocyclic ring can profoundly alter its physical, chemical, and biological properties. researchgate.net Alkyl groups, such as the ethyl group at the C2 position and the methyl group at the C6 position of the 4H-1,3-oxazin-4-one ring, are known to exert influence through several mechanisms.

The table below outlines the potential effects of these specific alkyl substitutions.

| Substituent | Position | Potential Effects |

| 2-Ethyl | C2 | - Electronic: Acts as an electron-donating group, potentially increasing the electron density in the ring. - Steric: Provides steric hindrance, which can influence the regioselectivity of reactions involving the C2 position. - Physicochemical: Increases lipophilicity and molecular weight. |

| 6-Methyl | C6 | - Electronic: Functions as a weak electron-donating group, affecting the reactivity of the C=C double bond. - Steric: Introduces steric bulk near the C5 and C6 positions. - Physicochemical: Contributes to increased lipophilicity and alters the overall shape of the molecule. |

Current Research Focus on 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- and Related Ring Systems

While specific research on 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is limited, the broader class of 1,3-oxazin-4-one derivatives is an active area of investigation. Much of the research is concentrated on the synthesis and application of benzofused analogues, known as benzoxazinones. mdpi.comresearchgate.net These compounds are recognized for their significant biological activities and serve as important precursors in medicinal chemistry. nih.govresearchgate.net

Research trends indicate a focus on several key areas:

Novel Synthetic Methods: Chemists continue to develop more efficient, environmentally friendly, and versatile methods for synthesizing substituted 1,3-oxazine derivatives. researchgate.netsciresliterature.org This includes the use of microwave-assisted synthesis and one-pot multicomponent reactions. researchgate.net

Pharmacological Applications: There is considerable interest in exploring the therapeutic potential of this class of compounds. Derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. derpharmachemica.comresearchgate.netacs.org

Intermediates in Organic Synthesis: The unique reactivity of the 1,3-oxazin-4-one ring makes it a valuable intermediate for the synthesis of other complex heterocyclic structures, such as quinazolinones. researchgate.net

The study of specifically substituted analogues like 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- would contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. Further investigation into its synthesis and properties could reveal novel applications in materials science or medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

141883-40-1 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-ethyl-6-methyl-1,3-oxazin-4-one |

InChI |

InChI=1S/C7H9NO2/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |

InChI Key |

LCPLQLJTNCAAGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=O)C=C(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4h 1,3 Oxazin 4 One Derivatives

General Strategies for 4H-1,3-Oxazin-4-one Ring Formation

The construction of the 4H-1,3-oxazin-4-one core can be achieved through various synthetic routes. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of 4H-1,3-oxazin-4-one derivatives. These reactions typically involve the condensation of a bifunctional precursor, containing both a nucleophilic and an electrophilic center, with a suitable cyclizing agent. For instance, pyridyl-substituted 1,3,5-triazines can be synthesized in good to excellent yields through a one-step cyclocondensation of 4H-pyrido nih.govnih.govoxazin-4-ones with amidines. acs.orgnih.gov This method is broadly applicable with a variety of amidines and different series of 4H-pyrido nih.govnih.govoxazin-4-ones. acs.orgnih.gov

Multicomponent Reactions in Oxazine (B8389632) Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is highly efficient and atom-economical. mdpi.com In the context of oxazine synthesis, a diastereoselective one-pot five-component reaction has been reported for the synthesis of 4-(tetrazole)-1,3-oxazinanes. nih.gov This catalyst-free Asinger-Ugi-tetrazole reaction is accelerated by sonication and demonstrates excellent diastereoselectivity and a broad substrate scope. nih.gov Another example is the synthesis of 1,3-oxazinan-4-ones through a three-component [3+2+1] cycloaddition of imines, epoxides, and carbon monoxide in the presence of a cobalt catalyst. researchgate.net

Catalytic Systems for Oxazine Ring Formation

Various catalytic systems have been developed to facilitate the formation of the oxazine ring, often enhancing reaction rates and yields. Both metal-based and metal-free catalysts have been employed.

A facile and efficient synthesis of bicyclic 1,3-oxazin-4-ones has been achieved via an Iridium-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride. rsc.org This method is scalable and proceeds under mild conditions with good yields and a broad substrate scope. rsc.org Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a route to substituted 4H-benzo[d] nih.govnih.govoxazines. nih.gov This chemoselective oxygen cyclization proceeds via a 6-exo-dig pathway under very mild reaction conditions. nih.gov

Rhodium carbenoids have been shown to react with isoxazoles to produce 4H-1,3-oxazines in good to excellent yields through a ring expansion process. nih.gov This transformation is thought to proceed through ylide intermediates. nih.gov Furthermore, a catalyst-free approach for the synthesis of 4H-1,3,4-oxadiazines in water has been reported, highlighting a green chemistry approach.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained significant traction as it often leads to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 4H-1,3-oxazin-4-one derivatives has also benefited from this technology.

A facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo nih.govnih.govoxazin-4-ones from isatoic anhydrides and acetic anhydride over a basic alumina support under solvent-free conditions. This method offers excellent yields and is environmentally friendly. Microwave irradiation has also been used to promote the formation of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-ones from anthranilic acids and triethyl orthobenzoate. nih.gov Additionally, a one-pot, four-component synthesis of 2-methyl quinazolin-4[3H]-one derivatives under microwave irradiation involves the formation of benzoxazinone (B8607429) intermediates. researchgate.netresearchgate.net

The synthesis of a library of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides has been achieved using both conventional heating and microwave assistance. The microwave-assisted method significantly reduced reaction times and improved yields and purity. arkat-usa.org

Synthesis of Fused 4H-1,3-Oxazin-4-one Systems (e.g., 4H-Benzo[d]nih.govnih.govoxazin-4-ones)

Fused 4H-1,3-oxazin-4-one systems, particularly 4H-benzo[d] nih.govnih.govoxazin-4-ones, are of significant interest. These structures are often synthesized from derivatives of anthranilic acid.

Condensation Reactions of Substituted Anthranilic Acids with Orthoesters

A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This reaction can be catalyzed by acid and performed under thermal or microwave conditions. nih.govmdpi.com The reaction proceeds through the formation of an iminium intermediate, followed by ring closure and elimination of ethanol (B145695). mdpi.com

The electronic nature of the substituents on the anthranilic acid ring can influence the outcome of the reaction. Electron-donating groups tend to favor the formation of the desired 4H-benzo[d] nih.govnih.govoxazin-4-ones, while electron-withdrawing groups may lead to the isolation of the dihydro intermediate, (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-ones. researchgate.netnih.gov

Below is a table summarizing the synthesis of various 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones from anthranilic acid and different orthoesters.

Synthesis of 2-Substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones

| Orthoester | Product | Yield (Method 1 - Thermal) | Yield (Method 2 - Microwave) | Reference |

|---|---|---|---|---|

| Triethyl orthoacetate | 2-Methyl-4H-benzo[d] nih.govnih.govoxazin-4-one | 75% | 78% | mdpi.com |

| Triethyl orthopropionate | 2-Ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one | 80% | 83% | mdpi.com |

| Triethyl orthovalerate | 2-Butyl-4H-benzo[d] nih.govnih.govoxazin-4-one | 74% | 76% | mdpi.com |

| Triethyl orthobenzoate | 2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | 78% | 80% | mdpi.com |

Acylation-Cyclization Strategies Involving Acid Chlorides and Anhydrides

A foundational and widely utilized method for synthesizing 4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acids followed by cyclodehydration. This two-step, one-pot process typically employs acid chlorides or anhydrides as acylating agents.

The classical approach involves treating an anthranilic acid with an aroyl chloride in the presence of a base like pyridine. nih.gov This forms an N-acylanthranilic acid intermediate, which then undergoes cyclization, often promoted by a dehydrating agent like acetic anhydride, to yield the final benzoxazinone product. researchgate.netchiet.edu.eg

Variations of this method are common:

Direct Refluxing: A straightforward synthesis involves refluxing the parent anthranilic acid directly with an acid anhydride. For example, 6-iodo-2-methyl-benzo rsc.orgnih.govoxazin-4-one is prepared by refluxing 5-iodoanthranilic acid with acetic anhydride. bu.edu.eg Similarly, 2-amino-5-fluorobenzoic acid can be refluxed with acetic anhydride to yield 6-fluoro-2-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one. researchgate.net

Stepwise Acylation and Cyclization: A two-step procedure can also be employed, where the anthranilic acid is first acylated with an acid chloride (e.g., acetyl chloride) in the presence of a base, and the resulting N-acyl intermediate is then cyclized using a dehydrating agent like acetic anhydride. researchgate.net

These methods are valued for their operational simplicity and the use of readily available starting materials.

Table 1: Examples of Acylation-Cyclization Reactions

| Starting Material | Reagents | Product | Citation |

|---|---|---|---|

| Anthranilic Acid | Aroyl Chlorides, Pyridine | 2-Aryl-4H-1,3-benzoxazin-4-ones | nih.gov |

| 5-Iodoanthranilic Acid | Acetic Anhydride | 6-Iodo-2-methyl-benzo rsc.orgnih.govoxazin-4-one | bu.edu.eg |

| Anthranilic Acid | Acetyl Chloride, then Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | researchgate.net |

Palladium-Catalyzed Cyclocarbonylation Routes

Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic systems. Palladium-catalyzed reactions, in particular, offer mild and efficient pathways to 4H-1,3-benzoxazin-4-ones.

A notable example is a domino carbonylation–cyclization process. nih.gov In this method, readily available ortho-iodophenols or ortho-bromophenols are subjected to palladium-catalyzed carbonylative coupling. A carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)₆) or other CO-releasing reagents, is used. The coupling with cyanamide, followed by a spontaneous intramolecular cyclization, affords the 4H-1,3-benzoxazin-4-ones in moderate to excellent yields. nih.gov This one-step method operates under mild conditions and demonstrates good substrate compatibility, even extending to the more challenging ortho-bromophenol substrates. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-Amino-4H-benzo[e] rsc.orgnih.govoxazin-4-ones

| Substrate | Catalyst System | CO Source | Result | Citation |

|---|---|---|---|---|

| ortho-Iodophenols | Palladium Catalyst | Mo(CO)₆ | Moderate to excellent yields | nih.gov |

| ortho-Bromophenols | Palladium Catalyst | Mo(CO)₆ | Lower yields than iodides | nih.gov |

Oxidative Approaches to Aromatic-Fused Oxazinones

Oxidative strategies provide another modern avenue for the synthesis of benzoxazinone derivatives, often under transition-metal-free conditions. These methods typically involve the formation of a key C–O bond through an oxidative process.

One such approach is an I₂/TBHP-mediated green oxidative coupling combined with isocyanide insertion. This reaction allows for the synthesis of a diverse range of 2-aminobenzoxazin-4-ones under mild conditions. nih.gov Another strategy utilizes activated manganese dioxide (MnO₂) to prepare pyrrolo[1,2-a] rsc.orgnih.govbenzoxazinones from ortho-functionalized anthranilic acids via an intramolecular C–O cyclization. nih.gov The weak Lewis acidity and temperature-adjustable oxidative power of MnO₂ are exploited in this transformation. nih.gov

Precursor-Based Syntheses for 2-Ethyl-6-methyl-Substituted Architectures

The synthesis of the specific compound, 2-ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, is achieved through the reaction of a substituted anthranilic acid with an orthoester. This method provides a direct route to the target molecule with good yield.

The synthesis involves reacting 2-amino-5-methylbenzoic acid with triethyl ortho-propionate. The acid-catalyzed reaction leads to the formation of the desired benzoxazinone. In a reported procedure, this transformation resulted in a 66% yield of 2-ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, which was isolated as white crystals. mdpi.com

Table 3: Synthesis and Properties of 2-Ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one

| Property | Value | Citation |

|---|---|---|

| Precursors | 2-Amino-5-methylbenzoic acid, Triethyl ortho-propionate | mdpi.com |

| Yield | 66% | mdpi.com |

| Appearance | White crystals | mdpi.com |

| Melting Point | 103–104 °C | mdpi.com |

| IR (thin film, cm⁻¹) | 1686, 1596 | mdpi.com |

| ¹H-NMR (400 MHz, CDCl₃, δ) | 7.98 (s, 1H), 7.60 (d, 1H), 7.46 (d, 1H), 2.71 (q, 2H), 2.47 (s, 3H), 1.36 (t, 3H) | mdpi.com |

| ¹³C-NMR (101 MHz, CDCl₃, δ) | 163.1, 160.1, 144.3, 138.4, 137.7, 128.0, 126.4, 116.5, 26.1, 21.2, 10.3 | mdpi.com |

| HRMS (ESI) [M+H]⁺ | Calculated: 190.0868, Found: 190.0865 | mdpi.com |

This precursor-based approach highlights a targeted and effective method for constructing specifically substituted oxazinone architectures.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-ethyl-6-methyl-4H-1,3-oxazin-4-one |

| 4H-1,3-Oxazin-4-one |

| Anthranilic acid |

| 2-Aryl-4H-1,3-benzoxazin-4-one |

| Acetic anhydride |

| 6-Iodo-2-methyl-benzo rsc.orgnih.govoxazin-4-one |

| 5-Iodoanthranilic acid |

| 6-Fluoro-2-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one |

| 2-Amino-5-fluorobenzoic acid |

| 2-Methyl-4H-3,1-benzoxazin-4-one |

| Acetyl chloride |

| 4H-1,3-benzoxazin-4-one |

| ortho-Iodophenol |

| ortho-Bromophenol |

| Molybdenum hexacarbonyl |

| Cyanamide |

| Oxalyl chloride |

| Phenyl formate |

| 2-Aminobenzoxazin-4-one |

| 5H-pyrrolo[1,2-a] rsc.orgnih.govbenzoxazinone |

| 2-Ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one |

| 2-Amino-5-methylbenzoic acid |

Reactivity and Reaction Pathways of 4h 1,3 Oxazin 4 One Scaffolds

Electrophilic and Nucleophilic Reactivity Profiles.

The 4H-1,3-oxazin-4-one ring contains two primary sites susceptible to nucleophilic attack: the carbonyl carbon at the C-4 position and the carbon at the C-2 position. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms renders these positions electrophilic.

The carbonyl group at the C-4 position is a key site for nucleophilic attack. This often leads to the opening of the oxazinone ring. The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo ring cleavage.

Nitrogen nucleophiles, such as primary amines and hydrazine (B178648), readily react with 4H-1,3-oxazin-4-one derivatives. These reactions typically result in the opening of the oxazinone ring followed by recyclization to form various nitrogen-containing heterocyclic compounds, most commonly quinazolinone derivatives. researchgate.netresearchgate.net For instance, the reaction of a related benzoxazinone (B8607429) with nitrogen nucleophiles afforded quinazolinone derivatives. researchgate.net The reaction of 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles like hydrazine hydrate, formamide, benzylamine, and ethylamine (B1201723) has been shown to yield corresponding quinazolin-4(3H)-one derivatives. researchgate.net

Table 1: Representative Reactions of 4H-1,3-Oxazin-4-one Scaffolds with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product with 2-ethyl-6-methyl-4H-1,3-oxazin-4-one |

| Primary Amine | Benzylamine | N-benzyl-4-oxo-2-ethyl-6-methyl-4H-1,3-oxazin-3-ium-3-ide (after ring opening and recyclization) |

| Hydrazine | Hydrazine Hydrate | 3-amino-2-ethyl-6-methylquinazolin-4(3H)-one |

| Amide | Formamide | 2-ethyl-6-methylquinazolin-4(3H)-one |

Note: The expected products are based on the reactivity of analogous 4H-1,3-oxazin-4-one systems.

Oxygen nucleophiles, such as alcohols, can also attack the electrophilic centers of the 4H-1,3-oxazin-4-one ring. The reaction of a benzoxazinone with ethanol (B145695) has been reported to yield an ethyl benzoate (B1203000) derivative, indicating the opening of the oxazinone ring. researchgate.net In the context of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, reaction with an alcohol like ethanol would be expected to yield an ester of N-propionyl-3-aminobut-2-enoic acid. The reactivity of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones with a variety of alcohols proceeded smoothly to form the corresponding N-acetyl-anthranilates. researchgate.net

Table 2: Representative Reactions of 4H-1,3-Oxazin-4-one Scaffolds with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product with 2-ethyl-6-methyl-4H-1,3-oxazin-4-one |

| Alcohol | Ethanol | Ethyl N-(1-methyl-3-oxobut-1-en-1-yl)propanamide |

Note: The expected product is based on the reactivity of analogous 4H-1,3-oxazin-4-one systems.

Carbon nucleophiles, particularly active methylene (B1212753) compounds, can react with 4H-1,3-oxazin-4-ones. These reactions often lead to the formation of new carbon-carbon bonds and can result in the synthesis of various heterocyclic systems. For example, the reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with active methylene compounds under basic conditions leads to C-acylation, which can be followed by cyclization to form 4-hydroxy-quinolin-2-ones. researchgate.net

Table 3: Representative Reactions of 4H-1,3-Oxazin-4-one Scaffolds with Carbon Nucleophiles

| Nucleophile Type | Reagent Example | Expected Product Type with 2-ethyl-6-methyl-4H-1,3-oxazin-4-one |

| Active Methylene Compound | Diethyl malonate | 3-substituted 4-hydroxy-6-methyl-2-pyridone derivative |

Note: The expected product type is based on the reactivity of analogous 4H-1,3-oxazin-4-one systems.

Ring Transformations and Rearrangement Reactions.

The 4H-1,3-oxazin-4-one scaffold is known to undergo various ring transformations and rearrangement reactions, often initiated by nucleophilic attack or thermal and photochemical stimuli.

A prominent reaction pathway for 4H-1,3-oxazin-4-ones involves Ring Opening and Subsequent Cyclization (RORC). This process is typically initiated by the attack of a nucleophile, leading to the cleavage of the oxazinone ring to form an acyclic intermediate. This intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring system. The reaction with nitrogen nucleophiles to form quinazolinones is a classic example of an RORC process. researchgate.net The initial nucleophilic attack at C-4 leads to ring opening, forming an N-acylamino ketoamide intermediate, which then cyclizes to the quinazolinone.

Interconversion to Quinazolinone Derivatives

The conversion of a 4H-1,3-oxazin-4-one scaffold to a quinazolinone derivative is a well-established transformation in heterocyclic chemistry. However, this reaction is exclusively characteristic of the benzofused analogues, known as 4H-3,1-benzoxazin-4-ones. The synthesis of quinazolinones requires a starting material that already possesses the requisite fused benzene (B151609) ring, typically derived from anthranilic acid.

The compound 2-ethyl-6-methyl-4H-1,3-oxazin-4-one is a monocyclic heterocycle and lacks the annulated benzene ring that defines the quinazolinone structure. Therefore, its direct interconversion to a quinazolinone derivative is not chemically feasible.

Formation of Pyridone Derivatives from Oxazinones

A significant ring transformation of the 4H-1,3-oxazin-4-one scaffold is its conversion into pyridone derivatives. This reaction proceeds through the interaction of the oxazinone with carbanions derived from active methylene compounds such as ketones, esters, and nitriles. jst.go.jp

The established mechanism involves an initial nucleophilic attack by the carbanion at the electrophilic C-2 position of the 2-ethyl-6-methyl-4H-1,3-oxazin-4-one ring. This attack leads to the formation of a dihydrooxazine intermediate. Depending on the stability of this intermediate, it can undergo a subsequent ring-opening to form an acetoacetamide (B46550) derivative. This linear intermediate then readily undergoes intramolecular cyclization, ultimately yielding a substituted 2-pyridone. jst.go.jp For example, the reaction with acetone (B3395972) would yield a 3-acetyl-4,5-dimethyl-6-ethyl-2-pyridone.

| Reagent (Active Methylene Compound) | Product | Ref. |

| Acetone | 3-Acetyl-4,5-dimethyl-6-ethyl-2-pyridone | jst.go.jp |

| Ethyl acetoacetate | Ethyl 6-ethyl-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | jst.go.jp |

| Malononitrile | 6-Ethyl-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | jst.go.jp |

| Acetophenone | 3-Benzoyl-6-ethyl-4,5-dimethyl-2-pyridone | jst.go.jp |

Other Heterocycle Transformations

Beyond the formation of pyridones, the 2-ethyl-6-methyl-4H-1,3-oxazin-4-one scaffold can be transformed into other important heterocyclic systems, notably 1,2,4-triazoles and imidazoles, through reactions with hydrazine derivatives. thieme-connect.de The course of the reaction is dictated by the nature of the hydrazine reagent used.

The general mechanism involves the initial nucleophilic attack of the hydrazine on the C-2 carbon of the oxazinone ring, leading to the cleavage of the C-2-O-1 bond and ring opening. The resulting intermediate then undergoes intramolecular cyclization to form the new heterocyclic ring. thieme-connect.de

Formation of 1,2,4-Triazole Derivatives: Reaction of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one with hydrazine hydrate or phenylhydrazine leads to the formation of 1,2,4-triazole derivatives. The nucleophilic attack by the terminal nitrogen of the hydrazine, followed by ring-opening and recyclization, yields the corresponding 5-substituted-1,2,4-triazoles. thieme-connect.de

| Reagent | Product | Ref. |

| Hydrazine hydrate | 3-Ethyl-5-(2-oxopropyl)-1H-1,2,4-triazole | thieme-connect.de |

| Phenylhydrazine | 3-Ethyl-1-phenyl-5-(2-oxopropyl)-1H-1,2,4-triazole | thieme-connect.de |

Formation of Imidazole Derivatives: When 2-ethyl-6-methyl-4H-1,3-oxazin-4-one is treated with an unsymmetrical hydrazine, such as N,N-dimethylhydrazine, the reaction pathway changes. The nucleophilic attack and subsequent recyclization lead to the formation of 4-hydroxy-imidazole derivatives instead of triazoles. thieme-connect.de

| Reagent | Product | Ref. |

| N,N-Dimethylhydrazine | 1,2-Dimethyl-5-(1-oxopropan-2-yl)-1H-imidazol-4-ol | thieme-connect.de |

[4+2] Cycloaddition Reactions: The 4H-1,3-oxazin-4-one ring contains a conjugated 2-aza-1,3-diene system, making it a potential candidate for participating in Diels-Alder or hetero-Diels-Alder ([4+2] cycloaddition) reactions. In these reactions, the oxazinone could react with various dienophiles (e.g., alkenes, alkynes) to form bicyclic adducts, which could serve as intermediates for further transformations. While a common reaction pathway for this class of heterocycles, specific examples involving 2-ethyl-6-methyl-4H-1,3-oxazin-4-one are not extensively documented.

A comprehensive search for scientific literature and spectroscopic data on the specific chemical compound 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- did not yield specific results for its advanced spectroscopic and structural characterization. The search results contained data for structurally related, but distinct, molecules such as various oxazinane, benzoxazinone, and tetrahydropyrimidine derivatives.

Due to the strict requirement to focus solely on "4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-", and the absence of specific experimental data (NMR, IR, HRMS, X-ray diffraction) for this compound in the available search results, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. Providing data from related but different compounds would not adhere to the specified constraints.

Further research would be required to synthesize and characterize this specific compound to generate the experimental data needed to fulfill the detailed sections of the request.

Computational and Theoretical Chemistry Investigations of Oxazinone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For oxazinone systems, DFT is employed to investigate molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular structure of oxazinone derivatives. researchgate.net These optimized geometries provide the most stable arrangement of atoms in the molecule. From these calculations, key electronic descriptors can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

In a study on related heterocyclic systems, DFT calculations have been used to analyze the distribution of electron density and to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net For 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, the carbonyl carbon and the C2 position are expected to be electrophilic, a prediction that can be quantified using DFT-based reactivity descriptors.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 1,3-Oxazin-4-one Core

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: These values are illustrative for a general 1,3-oxazin-4-one structure and would be expected to vary with substitution.

Understanding the mechanism of chemical reactions involving oxazinones requires the identification of transition states and the calculation of activation energy barriers. utexas.edu A transition state is a high-energy, transient configuration of atoms that exists between reactants and products. semanticscholar.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods, particularly DFT, are employed to locate transition state geometries and compute their energies. researchgate.net For reactions such as the Diels-Alder reaction, in which oxazinones can participate, theoretical calculations can elucidate the concerted or stepwise nature of the mechanism and predict the stereochemical outcome. uq.edu.au A computational analysis of 1,3-oxazin-6-one in Diels-Alder reactions revealed that it leads to kinetic meta isomers. uq.edu.au

For a hypothetical reaction involving 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, computational chemists would model the reaction pathway, calculate the energies of all stationary points (reactants, intermediates, transition states, and products), and construct a reaction energy profile. This profile provides a clear picture of the energetic feasibility of the reaction. joaquinbarroso.com

Molecular Modeling and Conformation Analysis

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Molecular modeling encompasses a range of computational techniques used to predict and analyze the conformations of molecules.

For a molecule like 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, which has flexible substituents (the ethyl group), multiple low-energy conformations may exist. Conformational analysis aims to identify these stable conformers and to determine their relative energies. rsc.org This is often achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields, followed by higher-level quantum chemical calculations (like DFT) to refine the energies of the most stable conformers. researchgate.net

A comparative conformational analysis of 2-pyridin-3-yl-benzo[d] utexas.eduresearchgate.netoxazin-4-one derivatives was performed using various software, followed by molecular docking studies. researchgate.net Such studies are crucial in drug design, where understanding the preferred conformation of a molecule is key to predicting its binding affinity to a biological target.

Computational Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for the interpretation of experimental spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. wiley.comaip.org By calculating these spectra for a proposed structure, a direct comparison with experimental data can confirm or refute the structural assignment.

Vibrational frequencies can be computed using DFT, which, after appropriate scaling, typically show good agreement with experimental IR and Raman spectra. nih.gov These calculations also provide a detailed description of the atomic motions associated with each vibrational mode, aiding in the assignment of spectral bands.

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum chemical methods. These theoretical predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful means of structure elucidation.

For 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, computational spectroscopy could be used to:

Predict the IR spectrum and assign the characteristic C=O and C=N stretching frequencies.

Calculate the ¹H and ¹³C NMR chemical shifts to aid in the assignment of the experimental spectrum.

Simulate the UV-visible spectrum by calculating the energies and oscillator strengths of electronic transitions, providing insight into the molecule's photophysical properties.

Structure-Reactivity Relationships from Theoretical Studies

Theoretical studies can establish quantitative structure-reactivity relationships (QSRR) by correlating computed molecular properties with observed chemical reactivity or biological activity. By systematically modifying the structure of a parent molecule, such as 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, and calculating various electronic and steric descriptors, one can build a model that predicts the reactivity of new derivatives.

For example, by calculating properties such as the HOMO-LUMO gap, electrostatic potential, and various atomic charges for a series of substituted oxazinones, it is possible to understand how different functional groups influence the molecule's susceptibility to a particular reaction. These insights are invaluable for the rational design of new compounds with desired chemical properties.

Strategic Applications in Organic Synthesis and Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The 4H-1,3-oxazin-4-one scaffold serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. The electrophilic carbons at the C2, C4, and C6 positions are susceptible to nucleophilic attack, which can lead to a variety of chemical transformations. The reactivity of the 2- and 6-positions is particularly notable in analogues such as 2-aryl-6-methyl-4H-1,3-oxazin-4-ones.

The reaction of these oxazinones with carbanions derived from active methylene (B1212753) compounds, such as ketones, esters, and nitriles, demonstrates their utility as synthons. The initial step of these reactions typically involves the nucleophilic attack of the carbanion at the C2-position of the oxazinone ring. This addition leads to the formation of a dihydrooxazine intermediate. The stability and subsequent reaction pathway of this intermediate are dependent on the nature of the substituent at the C2-position. For instance, in the case of 2-aryl-6-methyl-4H-1,3-oxazin-4-ones, the reaction with carbanions leads to stable 2-substituted-2-aryl-3,4-dihydro-2H-1,3-oxazin-4-ones when the attacking nucleophile generates a quaternary carbon at the C2-position. However, if a tertiary carbon is formed, the intermediate is less stable and can undergo ring-opening.

This reactivity allows for the introduction of a variety of functional groups and the construction of new carbon-carbon bonds, highlighting the role of the 4H-1,3-oxazin-4-one core as a valuable building block for the synthesis of complex organic molecules.

Precursors for the Directed Synthesis of Diverse Heterocyclic Frameworks

One of the most significant applications of 2,6-disubstituted-4H-1,3-oxazin-4-ones in organic synthesis is their use as precursors for the synthesis of other heterocyclic frameworks. The susceptibility of the oxazine (B8389632) ring to nucleophilic attack and subsequent ring-opening provides a powerful strategy for ring transformation reactions.

A prime example of this is the conversion of 2-aryl-6-methyl-4H-1,3-oxazin-4-ones into highly substituted 2-pyridone derivatives. When the dihydrooxazine intermediate formed from the nucleophilic attack at C2 bears a tertiary carbon, it can undergo ring-opening to form an acetoacetamide (B46550) derivative. This linear intermediate can then undergo an intramolecular cyclization to yield a 3-acetyl-2-pyridone derivative. This transformation provides a synthetic route to functionalized pyridines, which are an important class of heterocycles in medicinal chemistry and materials science.

| Oxazinone Reactant | Nucleophile (Carbanion Source) | Resulting Pyridone Product | Reference |

|---|---|---|---|

| 2-Phenyl-6-methyl-4H-1,3-oxazin-4-one | Ethyl acetoacetate | 3-Acetyl-4-hydroxy-6-methyl-5-phenyl-2-pyridone | rsc.org |

| 2-(4-Chlorophenyl)-6-methyl-4H-1,3-oxazin-4-one | Malononitrile | 3-Acetyl-5-(4-chlorophenyl)-4-cyano-6-methyl-2-pyridone | rsc.org |

| 2-(4-Methoxyphenyl)-6-methyl-4H-1,3-oxazin-4-one | Acetylacetone | 3,5-Diacetyl-4,6-dimethyl-5-(4-methoxyphenyl)-2-pyridone | rsc.org |

Development of Novel Synthetic Methodologies Utilizing the Oxazine Core

The importance of the 4H-1,3-oxazin-4-one scaffold in organic synthesis has driven the development of novel and efficient synthetic methodologies for its construction. Traditional methods often require harsh conditions or have limited substrate scope. Modern organometallic catalysis has provided milder and more versatile routes to this heterocyclic core.

One such novel methodology is the Iridium-catalyzed one-pot synthesis of 1,3-oxazin-4-ones from secondary amides and acyl chlorides. rsc.org This method is notable for its good yields, broad substrate scope, and mild reaction conditions, making it a highly attractive approach for the synthesis of both monocyclic and bicyclic 1,3-oxazin-4-ones. rsc.org

Another innovative approach is the Rhodium-catalyzed ring expansion of isoxazoles to form 4H-1,3-oxazines. nih.gov This transformation proceeds through the reaction of an isoxazole (B147169) with a rhodium carbenoid, which is thought to form an ylide intermediate. This intermediate can then undergo a 1,2-shift or a ring-opening/6π-electrocyclization sequence to yield the 4H-1,3-oxazine product in good to excellent yields. nih.gov This methodology is compatible with a range of functional groups on the isoxazole ring, including siloxy, halo, and ester functionalities. nih.gov

These modern synthetic methods represent significant advances in the synthesis of the 4H-1,3-oxazin-4-one core, providing chemists with powerful tools for the construction of these valuable heterocyclic building blocks.

| Methodology | Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| One-pot formal condensation | Iridium complex | Secondary amides, Acyl chlorides | Good yields, broad substrate scope, mild conditions, one-pot procedure | rsc.org |

| Ring expansion | Rhodium(II) acetate | Isoxazoles, Diazoacetates | Good to excellent yields, compatible with various functional groups | nih.gov |

Applications in Material Science and Chemical Production

The application of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one and its close analogues in material science and chemical production is an area that is not extensively documented in the current scientific literature. While the broader family of oxazines has found applications in the development of polymers and functional materials, these are typically derived from structurally distinct oxazine precursors.

For example, the ring-opening polymerization of 1,3-benzoxazines, which contain a fused benzene (B151609) ring, is a well-established method for producing high-performance phenolic-type thermosetting polymers known as polybenzoxazines. mdpi.commdpi.com Similarly, the isomerization polymerization of 5,6-dihydro-4H-1,3-oxazines leads to the formation of poly(N-acylethylenimine)s, a class of polymers with interesting properties. acs.orgacs.org However, the 4H-1,3-oxazin-4-one ring system of the title compound does not readily lend itself to the same polymerization pathways due to its different chemical structure and reactivity.

There is no available information to suggest that 2-ethyl-6-methyl-4H-1,3-oxazin-4-one or its close analogues are used in the production of polymeric materials.

Furthermore, a comprehensive search of the scientific literature did not reveal any information on the use of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one or related 2,6-dialkyl-4H-1,3-oxazin-4-ones as optical bleaching agents. While some heterocyclic compounds, including certain oxadiazole derivatives, are known to exhibit optical brightening properties, this application has not been reported for the 4H-1,3-oxazin-4-one class of compounds. nih.govresearchgate.netresearchgate.net Further research is required to explore the potential of this class of compounds in materials science and other industrial applications.

Emerging Trends and Future Research Trajectories

Innovations in Green and Sustainable Oxazinone Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, including 4H-1,3-oxazin-4-ones. Future research is steering away from traditional synthetic methods that often involve hazardous reagents and harsh reaction conditions, moving towards more environmentally benign and efficient protocols.

One of the most promising green approaches is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields and purity. mdpi.comnih.gov For the synthesis of oxazinone cores, microwave irradiation can facilitate key cyclization steps under solvent-free conditions or in green solvents like water or ethanol (B145695), thereby minimizing the generation of volatile organic compounds. rsc.org

One-pot multicomponent reactions (MCRs) are another cornerstone of sustainable synthesis. sciepub.com These reactions, where multiple starting materials react in a single vessel to form a complex product, offer high atom economy and reduce the need for intermediate purification steps, saving time, energy, and resources. The development of novel MCRs for the construction of the 2-ethyl-6-methyl-4H-1,3-oxazin-4-one core from simple, readily available precursors is a significant area of future investigation.

Furthermore, the exploration of novel catalytic systems is crucial. This includes the use of reusable solid acid catalysts, biocatalysts, and nano-catalysts that can be easily recovered and reused, reducing waste and cost. sciencescholar.us The application of such catalysts in the synthesis of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one is expected to lead to more sustainable and economically viable production methods.

| Synthesis Method | Key Advantages | Representative Catalyst/Condition |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yield, solvent-free conditions | Basic alumina, Cesium carbonate |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedure | Urea/Thiourea |

| Novel Catalytic Systems | Reusability, reduced environmental impact, high efficiency | Solid acids, biocatalysts, nano-catalysts |

Exploration of Underexplored Reactivity and Functionalization Strategies

The reactivity of the 4H-1,3-oxazin-4-one scaffold, while studied, still holds significant untapped potential. Future research will likely focus on elucidating and exploiting the reactivity of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one to generate a diverse library of novel compounds with unique properties.

A key area of exploration is the reaction of the oxazinone ring with a wider range of nucleophiles and electrophiles . While reactions with common nucleophiles like amines and hydrazines are known to induce ring-opening and subsequent recyclization to form other heterocyclic systems, a systematic investigation into the reactivity with a broader array of carbon, oxygen, and sulfur nucleophiles is warranted. researchgate.net This could lead to the discovery of novel ring transformation reactions and the synthesis of previously inaccessible molecular architectures.

Cycloaddition reactions represent another fertile ground for investigation. The diene-like character of the 4H-1,3-oxazin-4-one ring suggests its potential participation in hetero-Diels-Alder reactions. acs.org Exploring these reactions with various dienophiles could provide a rapid and stereocontrolled route to complex fused and bridged heterocyclic systems.

Furthermore, the development of novel functionalization strategies for the pre-formed 2-ethyl-6-methyl-4H-1,3-oxazin-4-one ring is a critical research direction. This includes the exploration of C-H activation and functionalization at various positions of the oxazinone core, allowing for the late-stage introduction of diverse substituents. Such strategies would provide a powerful tool for fine-tuning the physicochemical and biological properties of the parent molecule.

| Reaction Type | Potential Outcome | Research Focus |

| Nucleophilic Attack | Ring-opening, ring transformation | Exploration of diverse C, O, and S-nucleophiles |

| Cycloaddition Reactions | Formation of fused and bridged systems | Hetero-Diels-Alder reactions with various dienophiles |

| C-H Functionalization | Late-stage diversification | regioselective introduction of functional groups |

Advanced Computational Studies for Predictable Synthesis and Reactivity

Computational chemistry is poised to play an increasingly integral role in the study of 4H-1,3-oxazin-4-ones. Advanced computational methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms, thereby guiding experimental efforts and accelerating the discovery of new synthetic routes and applications.

Density Functional Theory (DFT) calculations are becoming indispensable for predicting the feasibility and outcomes of chemical reactions. sciencescholar.us For the synthesis of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, DFT can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This allows for the in-silico screening of different synthetic strategies and the rational design of more efficient reaction conditions.

Moreover, computational studies can elucidate the reactivity of the oxazinone ring. By mapping the electron density and calculating molecular orbital energies, researchers can predict the most likely sites for nucleophilic and electrophilic attack, as well as the propensity for participation in pericyclic reactions. This predictive power can guide the design of experiments aimed at exploring the untapped reactivity of the 2-ethyl-6-methyl-4H-1,3-oxazin-4-one scaffold.

Molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in different environments, which is particularly relevant for understanding their potential biological activity. rsc.org By simulating the interaction of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one and its derivatives with biological targets such as enzymes and receptors, researchers can predict binding affinities and modes of action, thereby guiding the design of new therapeutic agents.

| Computational Method | Application in Oxazinone Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Modeling reaction pathways, predicting reactivity | Reaction feasibility, regioselectivity, kinetic and thermodynamic parameters |

| Molecular Dynamics (MD) Simulations | Studying interactions with biological targets | Binding affinities, modes of action, potential biological activity |

Development of Structure-Reactivity Relationships for Diverse Substituent Patterns within the Oxazinone Class

A systematic understanding of how different substituents on the 4H-1,3-oxazin-4-one ring influence its reactivity is crucial for the rational design of new molecules with desired properties. Future research will focus on establishing comprehensive structure-reactivity relationships (SRRs) for this class of compounds.

This will involve the synthesis of a diverse library of 4H-1,3-oxazin-4-one derivatives with systematic variations in the substituents at the 2, 5, and 6 positions. The reactivity of these compounds towards a standardized set of reagents and reaction conditions will then be quantitatively assessed. For instance, the effect of electron-donating and electron-withdrawing groups at the 2- and 6-positions on the rate of nucleophilic ring-opening could be systematically investigated.

The experimental data will be complemented by computational studies to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models will correlate specific structural features (e.g., electronic properties, steric parameters) of the substituents with the observed reactivity and other properties of the oxazinone derivatives.

The establishment of robust SRRs will provide a predictive framework for the design of new 2-ethyl-6-methyl-4H-1,3-oxazin-4-one analogues with tailored reactivity. This will enable chemists to fine-tune the molecule for specific applications, whether it be as a synthetic intermediate, a functional material, or a biologically active agent.

| Substituent Position | Potential Influence on Reactivity | Approach to Study SRR |

| 2-position (ethyl group) | Electronic and steric effects on nucleophilic attack at C2 | Synthesis of analogues with varying alkyl and aryl groups |

| 6-position (methyl group) | Electronic effects on the heterocyclic ring | Synthesis of analogues with electron-donating and withdrawing groups |

| 5-position | Modulation of diene character and cycloaddition reactivity | Introduction of various substituents and study of pericyclic reactions |

Q & A

Q. Table 1: Key Variables in Solvent Optimization (Factorial Design Example)

| Variable | Level 1 | Level 2 | Response Metric |

|---|---|---|---|

| Solvent Polarity | DMSO | THF | Yield (%) |

| Temperature | 25°C | 60°C | Purity (HPLC) |

| Catalyst Loading | 5 mol% | 10 mol% | Reaction Time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.